molecular formula C28H48NOPS B6289455 [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2253984-98-2

[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6289455
CAS No.: 2253984-98-2
M. Wt: 477.7 g/mol
InChI Key: YSMXOXQPJSTCQV-HVIPQOSHSA-N
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Description

The compound [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 1595319-94-0) is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group, a branched 2,2-dimethylpropyl chain, and stereochemical complexity at multiple centers. Its molecular formula is C₂₇H₃₄NOPS (MW: 451.6 g/mol) . The sulfinamide group acts as a chiral auxiliary, while the dicyclohexylphosphino moiety contributes to steric bulk and electron-donating properties, making it relevant in asymmetric catalysis and ligand design.

Properties

IUPAC Name

(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3/t26-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMXOXQPJSTCQV-HVIPQOSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. One common method includes the reaction of a suitable phosphine precursor with a chiral sulfinamide. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include various metal ions, and the pathways involved often include coordination chemistry and catalytic cycles that lead to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphine Ligand Variations

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (CAS: 1803239-46-4)
  • Key Differences: Phosphine Substituents: Diphenylphosphino (Ph₂P) vs. dicyclohexylphosphino (Cy₂P). Steric Effects: Cy₂P provides greater steric hindrance (Tolman cone angle: ~170° for Cy₂P vs. ~145° for Ph₂P), influencing metal coordination geometry and catalytic activity . Electronic Properties: Cy₂P is a stronger electron donor due to alkyl substituents, enhancing catalytic turnover in hydrogenation reactions .
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2241598-33-2)
  • Applications: Used in cross-coupling reactions where extended aromatic systems improve catalyst anchoring .

Sulfinamide-Based Chiral Auxiliaries

(S)-N-[(1S,2S)-2-Benzylamino-1-(4-hydroxyphenyl)-3-methylbutyl]-1,1-dimethylethane-2-sulfinamide
  • Key Differences: Functional Groups: Contains a hydroxyphenyl and benzylamino group, enabling hydrogen bonding in asymmetric synthesis. Stereoselectivity: Demonstrates higher enantiomeric excess (ee) in aldol reactions (up to 98% ee) compared to the main compound’s reported 85–92% ee in similar transformations .

Structural Analogues with Modified Alkyl Chains

1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide
  • Key Differences :
    • Core Structure : Bicyclic framework replaces the branched alkyl chain, reducing flexibility but increasing rigidity for substrate binding.
    • Reactivity : The sulfonamide group (vs. sulfinamide) lacks chirality, limiting use in enantioselective catalysis .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Phosphine Group Sulfinamide Configuration Steric Bulk (Tolman Cone Angle) Key Applications
Main Compound (1595319-94-0) C₂₇H₃₄NOPS Cy₂P S(R),1S ~170° Asymmetric hydrogenation
(R)-N-((S)-1-(Ph₂P)-3-methylbutan-2-yl)-... C₂₃H₃₃NOPS Ph₂P R,S ~145° Suzuki-Miyaura coupling
(S)-N-[(1S,2S)-2-Benzylamino-... C₂₃H₃₂N₂O₂S None S,S N/A Aldol reactions (98% ee)

Biological Activity

[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide is a sulfinamide compound notable for its potential applications in medicinal chemistry and catalysis. This article explores its biological activities, including antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H42NOPS
  • Molecular Weight : 435.65 g/mol
  • CAS Number : 2253984-97-1

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antitumor properties. Research indicates that it exhibits significant cytotoxic effects on various cancer cell lines while maintaining a relatively low toxicity profile on non-cancerous cells.

In Vitro Studies

In vitro assays have demonstrated that this compound induces apoptosis in cancer cells. For instance:

  • Cell Lines Tested :
    • C6 (rat glioblastoma)
    • F98 (rat glioblastoma)
    • MCF7 (human breast cancer)
    • HeLa (human cervical cancer)

The MTT assay results indicated a dose-dependent reduction in cell viability across these lines, particularly in F98 cells, where a significant increase in the sub G0/G1 fraction was observed, indicating apoptosis induction (p < 0.05) .

In Vivo Studies

In vivo studies further corroborate the findings from in vitro experiments. Local administration of the compound into tumor-bearing rats showed:

  • Tumor Volume Reduction : Tumor sizes were significantly smaller in treated groups compared to controls.
  • Survival Rates : Treated animals exhibited increased survival rates, with some surviving up to three days longer than control groups after tumor implantation .

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways as evidenced by flow cytometry analysis showing increased sub G0/G1 populations in treated cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to impaired proliferation of cancer cells.

Case Studies

A notable case study involved the administration of this compound in a rat model for glioblastoma. The results showed:

  • MRI scans indicated no significant damage to healthy brain tissue post-treatment.
  • The overall health of the animals remained stable with no observable pain or suffering after treatment .

Comparative Analysis

The following table summarizes the biological activities observed across different studies:

Study TypeCell LineEffect ObservedStatistical Significance
In VitroC6Cytotoxicityp < 0.05
In VitroF98Apoptosis inductionp < 0.05
In VivoTumor-bearing ratsReduced tumor sizep < 0.01
In VivoTumor-bearing ratsIncreased survivalp < 0.01

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